Sodium gentisate

Overview

Description

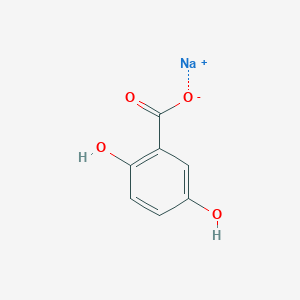

Sodium gentisate, also known as sodium 2,5-dihydroxybenzoate, is a sodium salt of gentisic acid. It is a white to off-white crystalline powder that is soluble in water. This compound is known for its antioxidant properties and is used in various pharmaceutical and industrial applications .

Mechanism of Action

Target of Action

Sodium gentisate, also known as Sodium 2,5-dihydroxybenzoate , primarily targets the gentisate 1,2-dioxygenase (GDO) enzyme . GDO is a ring-fission non-heme dioxygenase enzyme that displays a unique regioselective reaction of gentisic acid (GTQ) in the presence of molecular oxygen . It also targets carbonic anhydrases .

Mode of Action

This compound interacts with its target, the GDO enzyme, facilitating the oxidative cleavage of an aromatic C–C bond of the GTQ substrate . This interaction results in the conversion of gentisate to maleylpyruvate . The active site of the GDO enzyme plays a pivotal role in this process .

Biochemical Pathways

This compound affects the gentisate degradation pathway . This pathway is shared by both naphthalene and 3-hydroxybenzoate catabolism in certain strains . The gentisate is converted to maleylpyruvate by the GDO enzyme, which is then isomerized to fumarylpyruvate by a mycothiol-dependent maleylpyruvate isomerase . Finally, a fumarylpyruvate hydrolase hydrolyzes fumarylpyruvate to fumarate and pyruvate .

Pharmacokinetics

It has been reported that this compound can be estimated in plasma and urine , suggesting that it is absorbed into the bloodstream and excreted through the urinary system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of aromatic compounds. By catalyzing the conversion of gentisate to maleylpyruvate, this compound plays a crucial role in the biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen is necessary for the GDO enzyme to display its unique regioselective reaction of gentisic acid . Additionally, the pH level can affect the activity of the GDO enzyme .

Biochemical Analysis

Biochemical Properties

Sodium gentisate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is specifically transported into cells by the GenK transporter in Corynebacterium glutamicum . This interaction is crucial for the utilization of gentisate in this organism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant and tyrosinase inhibitor . It also plays a role in the degradation of polycyclic aromatic hydrocarbons (PAHs) pollutants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. For example, it is involved in the regioselective oxidation of gentisic acid (GTQ) catalyzed by the gentisate 1,2-dioxygenase (GDO) enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the aerobic biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants . It interacts with enzymes such as gentisate 1,2-dioxygenase (GDO), which is crucial for the degradation of aromatic compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The GenK transporter in Corynebacterium glutamicum is responsible for the transport of gentisate into cells . The GenK-mediated gentisate transport is a limiting step for the gentisate utilization by this strain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium gentisate can be synthesized from gentisic acid (2,5-dihydroxybenzoic acid) by neutralizing it with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where gentisic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to further purification steps, such as recrystallization, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium gentisate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by gentisate 1,2-dioxygenase, an enzyme that catalyzes the cleavage of the aromatic ring to form maleylpyruvic acid .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using molecular oxygen in the presence of gentisate 1,2-dioxygenase.

Reduction: this compound can be reduced using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions with various electrophiles, such as alkyl halides, under basic conditions.

Major Products:

Oxidation: Maleylpyruvic acid

Reduction: Gentisic alcohol

Substitution: Alkyl gentisates

Scientific Research Applications

Sodium gentisate has a wide range of applications in scientific research:

Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

Industry: this compound is used as an additive in food and cosmetics for its preservative properties.

Comparison with Similar Compounds

- Salicylic acid

- Gallic acid

- 2,4-Dihydroxybenzoic acid

- 2,6-Dihydroxybenzoic acid

Uniqueness: Sodium gentisate’s unique ability to act as a substrate for gentisate 1,2-dioxygenase sets it apart from other hydroxybenzoic acids. This property makes it particularly valuable in studies involving microbial degradation of aromatic compounds and in the synthesis of bioactive molecules .

Biological Activity

Sodium gentisate, the sodium salt of gentisic acid, is a compound with diverse biological activities. It has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅O₄Na |

| Molecular Weight | 176.102 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Charge | 0 |

The compound is an active metabolite of salicylic acid degradation and exhibits a broad spectrum of biological activity, including anti-inflammatory, antioxidant, and antirheumatic properties .

This compound's biological activity can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that it effectively scavenges hydroxyl radicals with a rate constant of , which contributes to its radioprotective effects in various biological systems .

Antioxidant Activity

In vitro studies have demonstrated that this compound significantly reduces gamma radiation-induced damage to lipids and proteins in isolated rat liver mitochondria. The presence of this compound during irradiation resulted in a reduction of oxidative stress markers .

Anti-Inflammatory Effects

This compound has been utilized as an analgesic and anti-inflammatory agent. Clinical observations suggest that it provides sustained muscle relaxation and pain relief without the adverse effects associated with narcotics. For instance, it has been incorporated into formulations aimed at treating rheumatic disorders .

Skin Whitening Agent

In cosmetic applications, this compound is used for its skin-whitening properties. It inhibits tyrosinase activity in melanosomes, thereby affecting melanin synthesis and helping to treat skin pigmentary disorders .

Case Studies

- Rheumatic Fever Treatment : A clinical study highlighted the effectiveness of this compound in managing symptoms associated with rheumatic fever. Patients treated with this compound reported significant pain relief and improved joint mobility compared to those receiving standard care .

- Antioxidant Efficacy in Cancer Models : In animal models simulating renal cell carcinoma, this compound exhibited protective effects against oxidative stress, suggesting its potential as a biomarker and therapeutic agent in cancer treatment .

Enzymatic Studies

Recent research has focused on the enzymatic degradation pathways involving this compound. Gentisate 1,2-dioxygenase (GDO), an enzyme involved in the metabolism of gentisic acid, has been characterized from various bacterial strains. Optimal GDO activity was observed at pH 7.0 and 30 °C, indicating favorable conditions for its application in bioremediation processes involving polycyclic aromatic hydrocarbons (PAHs) .

Properties

CAS No. |

4955-90-2 |

|---|---|

Molecular Formula |

C7H6NaO4 |

Molecular Weight |

177.11 g/mol |

IUPAC Name |

sodium;2,5-dihydroxybenzoate |

InChI |

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11); |

InChI Key |

MQRZBXFDUSHBHI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |

Isomeric SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)O.[Na] |

Key on ui other cas no. |

106120-03-0 4955-90-2 |

Related CAS |

490-79-9 (Parent) |

Synonyms |

2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate; 5-Hydroxysalycylic Acid Sodium Salt Hydrate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium gentisate (sodium 2,5-dihydroxybenzoate), an oxidation product of salicylic acid, gained attention when researchers observed its presence in the urine of individuals treated with sodium salicylate. This finding, coupled with the known antirheumatic properties of salicylates, prompted investigations into this compound's potential as a therapeutic alternative. []

A: Early research focused on this compound's potential in treating acute rheumatic fever. Its purported ability to inhibit hyaluronidase, an enzyme implicated in inflammation, fueled interest in its anti-rheumatic properties. [, , ]

A: Research suggests that, unlike sodium salicylate, this compound does not inhibit imidazoleacetate phosphoribosyl transferase. This enzyme is responsible for the conjugation of imidazoleacetate, a metabolite of histidine and histamine. This difference in enzyme inhibition profiles highlights a potential divergence in the pharmacological effects of these two compounds. []

A: this compound is readily absorbed following oral administration, achieving peak plasma concentrations within approximately two hours. It undergoes metabolism, with a portion being excreted in the urine as gentisic acid. [, ]

A: Yes, studies have examined the impact of this compound on guinea pig testis metabolism. This compound was found to decrease acetate utilization by testis homogenates and to alter the pool sizes of several metabolites, including amino acids and intermediates of the tricarboxylic acid cycle. []

A: Studies on laying hens indicated that neither sodium salicylate nor this compound, administered over an extended period, significantly affected egg production, egg weight, feed consumption, or body weight. []

A: Yes, research suggests that this compound, like other hydrotropic agents, can enhance the aqueous solubility of certain poorly soluble drugs. For instance, it has been investigated for its ability to increase the solubility of acetazolamide, a drug used to treat glaucoma and seizures. []

A: Yes, this compound has been studied as a potential alternative to polysorbate 80 for solubilizing etoposide. While this compound effectively enhanced etoposide solubility, its use was limited by its own relatively low aqueous solubility. []

A: Several methods have been developed to measure this compound levels, including spectrophotometry based on its reaction with the Folin-Ciocalteu phenol reagent and techniques relying on its ultraviolet absorbance properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.